Mono-fmoc ethylene diamine hydrochloride
CAS No.: 166410-32-8; 391624-46-7
Cat. No.: VC4539153
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 166410-32-8; 391624-46-7 |
---|---|
Molecular Formula | C17H19ClN2O2 |
Molecular Weight | 318.8 |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H |
Standard InChI Key | UURYASDYOGIDRX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl |
Introduction
Chemical Properties and Structural Characteristics
Mono-Fmoc ethylene diamine hydrochloride is a protected diamine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group attached to one amine of ethylenediamine, with the other amine remaining as a free base or protonated as a hydrochloride salt. Its molecular formula is C₁₇H₁₉ClN₂O₂, with a molecular weight of 318.8 g/mol (hydrochloride form) or 282.34 g/mol (free base basis) . The compound appears as a white crystalline powder and is soluble in polar solvents such as water, ethanol, and dimethylformamide (DMF) .
Table 1: Key Chemical Properties
The Fmoc group confers base-labile protection, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is critical for stepwise peptide assembly .
Synthesis Methods
Traditional Batch Synthesis
The conventional synthesis involves reacting ethylenediamine with Fmoc-Osu (Fmoc-OSu) in dichloromethane (DCM) or DMF, using triethylamine (TEA) as a base. The reaction selectively protects one amine group, followed by hydrochloride salt formation via HCl treatment. Purification typically employs recrystallization or column chromatography, yielding >95% purity .
Continuous Flow Methods
Recent advancements utilize continuous flow reactors to enhance efficiency. In this setup, ethylenediamine and Fmoc-Osu are mixed in a microreactor, achieving near-quantitative mono-protection within minutes. This method reduces side products (e.g., bis-Fmoc derivatives) and improves scalability .
Table 2: Comparison of Synthesis Techniques
Parameter | Batch Method | Continuous Flow |
---|---|---|
Reaction Time | 12–24 hours | <30 minutes |
Yield | 70–85% | 90–95% |
Scalability | Limited by purification | High |
Byproduct Formation | Moderate (5–10%) | Minimal (<2%) |
Applications in Scientific Research
Peptide Synthesis
MFEDH is indispensable in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during coupling reactions, while the free amine facilitates elongation of peptide chains. For example, MFEDH has been used to synthesize peptide nucleic acids (PNAs), where its stability under acidic conditions ensures high-fidelity assembly .
Bioconjugation Chemistry
The compound serves as a spacer in bioconjugation, linking biomolecules (e.g., antibodies) to fluorescent dyes or drugs. Its hydrophilic ethylene diamine backbone minimizes steric hindrance, enhancing conjugation efficiency .
Hydrogel Formation
MFEDH self-assembles into hydrogels at physiological pH, driven by π-π stacking of Fmoc groups. These hydrogels are explored for drug delivery and tissue engineering due to their biocompatibility and tunable mechanical properties .
Table 3: Key Applications and Case Studies
Biological Activity and Mechanisms
Enzymatic Assays
MFEDH acts as a substrate in enzymatic assays to measure transglutaminase activity. The free amine participates in crosslinking reactions, enabling quantification of enzyme kinetics .
Antimicrobial Studies
While direct antimicrobial activity is limited, MFEDH derivatives modified with hydrophobic residues exhibit broad-spectrum antibacterial effects. For instance, Fmoc-diphenylalanine gels show potency against E. coli and S. aureus.
Comparative Analysis with Similar Compounds
N-Boc-Ethylenediamine
Unlike Fmoc, the Boc (tert-butoxycarbonyl) group is acid-labile, requiring harsh conditions (e.g., trifluoroacetic acid) for removal. MFEDH’s base-labile deprotection is gentler, preserving acid-sensitive residues in peptides .
Fmoc-1,6-Hexanediamine
The longer carbon chain in hexanediamine derivatives increases hydrophobicity, making them less suitable for aqueous applications compared to MFEDH’s ethylene backbone.
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